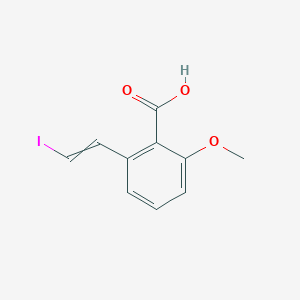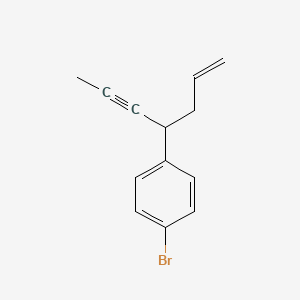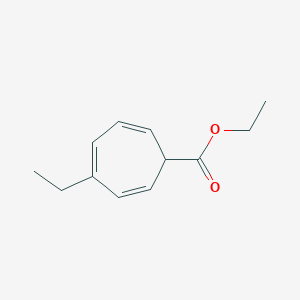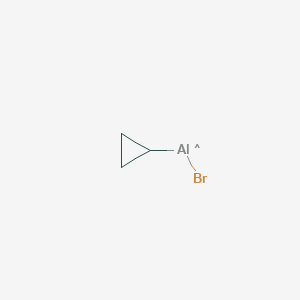
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are a group of compounds known for their diverse biological activities, including potential therapeutic effects. This particular compound features a fluorophenyl group, which may influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone typically involves the reaction of beta-carboline derivatives with fluorophenyl ketones. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,9-Dihydro-3H-beta-carbolin-1-yl)(phenyl)methanone: A similar compound with a phenyl group instead of a fluorophenyl group.
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone: Another similar compound with a methoxyphenyl group.
Uniqueness
The presence of the fluorophenyl group in (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone may impart unique chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and potential therapeutic effects .
Propriétés
Numéro CAS |
906067-37-6 |
|---|---|
Formule moléculaire |
C18H13FN2O |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H13FN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-8,21H,9-10H2 |
Clé InChI |
FRURCWHYPJUXMC-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)

![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)
![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)



